2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its fluorinated aromatic ring and the presence of a boron atom, making it a valuable building block in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-5-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: Employed in the development of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-isopropoxyphenylboronic Acid: A precursor in the synthesis of the target compound.
4-Fluoro-3-methoxyphenylboronic Acid: Another boronic acid with similar reactivity but different substituents on the aromatic ring.
5-Carbamoyl-3-fluorophenylboronic Acid: A boronic acid with a carbamoyl group, offering different reactivity and applications.
Uniqueness
2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated aromatic ring and a boronic ester moiety. This combination enhances its reactivity in cross-coupling reactions and its utility in synthesizing complex organic molecules.
Properties
Molecular Formula |
C15H22BFO3 |
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Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-(3-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
InChI Key |
VFFBPQGEXXXSFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)C |
Origin of Product |
United States |
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